molecular formula C13H9F3N4O B2765717 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole CAS No. 477762-35-9

2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole

Cat. No.: B2765717
CAS No.: 477762-35-9
M. Wt: 294.237
InChI Key: FJVMYZYTWFZGAI-UHFFFAOYSA-N
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Description

2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that contains both pyrazole and oxadiazole rings The trifluoromethyl group attached to the pyrazole ring enhances the compound’s chemical stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 1-methyl-3-(trifluoromethyl)-1H-pyrazole with appropriate reagents under controlled conditions.

    Formation of the oxadiazole ring: The pyrazole derivative is then reacted with hydrazine derivatives and carboxylic acids or their derivatives to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often use catalysts and optimized reaction conditions to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole has several scientific research applications:

    Pharmaceuticals: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Agrochemicals: The compound is studied for its use as a pesticide or herbicide due to its biological activity.

    Materials Science: It is explored for its potential use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-(trifluoromethyl)-1H-pyrazole: A precursor in the synthesis of the target compound.

    5-phenyl-1,3,4-oxadiazole: Another related compound with similar structural features.

Uniqueness

2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring, which confer enhanced stability and biological activity compared to similar compounds. This makes it a valuable candidate for various scientific and industrial applications.

Properties

IUPAC Name

2-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4O/c1-20-7-9(10(19-20)13(14,15)16)12-18-17-11(21-12)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVMYZYTWFZGAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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